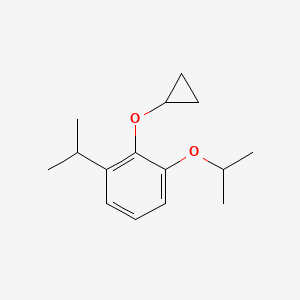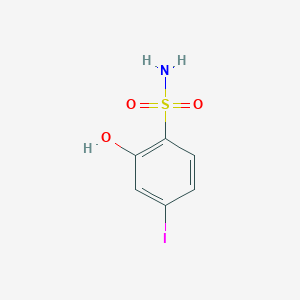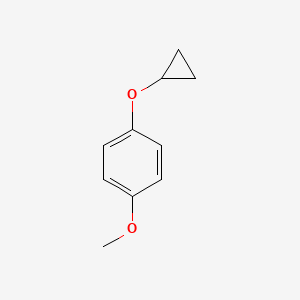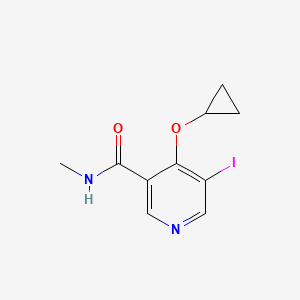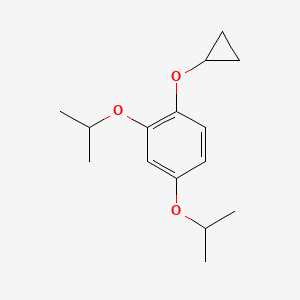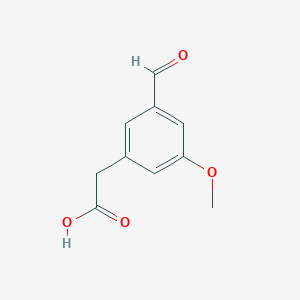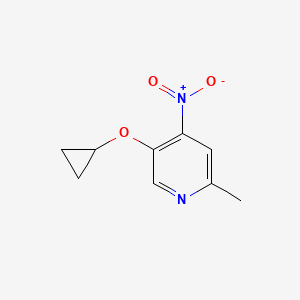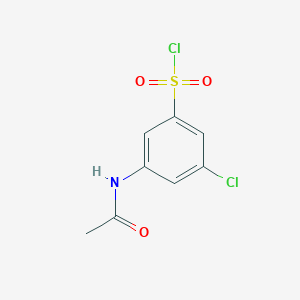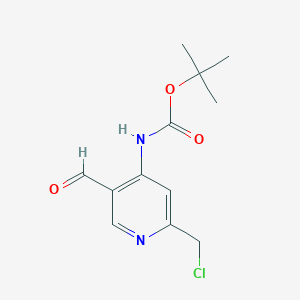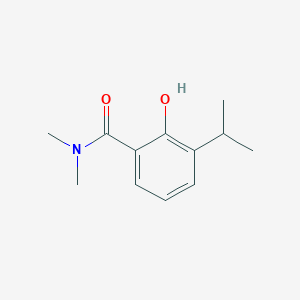
5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide: is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . It is a derivative of picolinamide, featuring a bromine atom at the 5-position, a cyclopropoxy group at the 4-position, and N,N-dimethyl groups attached to the amide nitrogen. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol and reagents such as sodium carbonate for washing .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyclopropoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the cyclopropoxy group.
Reduction: Products include reduced derivatives of the cyclopropoxy group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in medicinal chemistry for the development of new pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated picolinamide derivatives on various biological systems. It is particularly useful in exploring the interactions of these compounds with enzymes and receptors .
Medicine: While not a drug itself, this compound is used in the development of potential therapeutic agents. Researchers investigate its derivatives for their pharmacological properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure makes it valuable for creating compounds with specific properties, such as improved stability or reactivity .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyclopropoxy group play crucial roles in binding to these targets, influencing their activity. The N,N-dimethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-cyclopropyl-6-methoxypyrimidine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
5-Bromo-4-N,N-dimethylamino-2-methoxypyrimidine: Features a dimethylamino group and a methoxy group.
5-Bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide: Contains a pyrazole ring and a sulfonamide group.
Uniqueness: 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its combination of a bromine atom, cyclopropoxy group, and N,N-dimethyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H13BrN2O2 |
|---|---|
Molekulargewicht |
285.14 g/mol |
IUPAC-Name |
5-bromo-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)9-5-10(8(12)6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
INKXQOSEKGXOMS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


